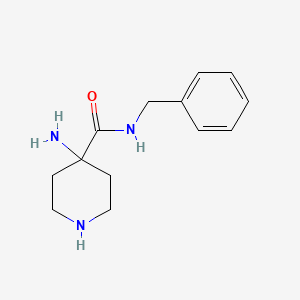
4-amino-N-benzylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is used primarily in research settings.
Preparation Methods
The synthesis of 4-amino-N-benzylpiperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and other reagents.
Reaction Conditions: The piperidine is first reacted with benzyl chloride under basic conditions to form N-benzylpiperidine.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-amino-N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Scientific Research Applications
4-amino-N-benzylpiperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
4-amino-N-benzylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-benzylpiperidine: This compound has a similar structure but lacks the carboxamide group, leading to different chemical and biological properties.
4-Benzylpiperidine: This compound lacks both the amino and carboxamide groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-amino-N-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O/c14-13(6-8-15-9-7-13)12(17)16-10-11-4-2-1-3-5-11/h1-5,15H,6-10,14H2,(H,16,17) |
InChI Key |
LVLHNILVZVAAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















